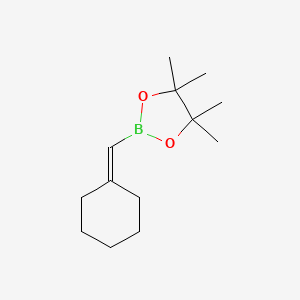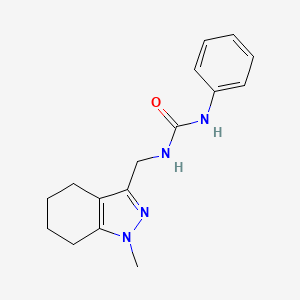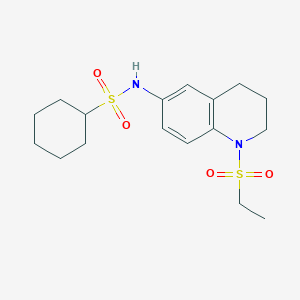![molecular formula C18H18BrN5O2S B2926993 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 894054-73-0](/img/structure/B2926993.png)
2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a bromophenyl group, a thioether linkage, and a tetrahydrofuran ring . These functional groups suggest that this compound could have interesting chemical and physical properties, and potentially useful biological activity .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization reactions . The bromophenyl group, for example, could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring system is a fused heterocyclic ring that contains nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For instance, the bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction . The thioether group could also undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups suggests that it could have a relatively high melting point and be soluble in polar solvents .Applications De Recherche Scientifique
Antiasthma Agents
Compounds related to the triazolopyridazine and triazolopyridine families, such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown significant activity as mediator release inhibitors in the context of asthma. These compounds, prepared through a series of chemical reactions including cyclization and rearrangement, demonstrated potential as antiasthma agents upon evaluation using the human basophil histamine release assay (Medwid et al., 1990).
Antimicrobial and Antifungal Activities
A variety of heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds incorporating the thiadiazole moiety and related heterocycles have been assessed for their insecticidal and antimicrobial efficacy against a range of pathogens (Fadda et al., 2017). Similarly, novel 1,2,4-triazoles and triazolothiadiazines have been synthesized and found to exhibit significant antimicrobial activity, underscoring the potential of these classes of compounds in developing new therapeutic agents (Abbady, 2014).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds within the triazolopyridazine class, including studies on their crystalline forms and theoretical calculations to predict their reactivity and interaction energies, are critical for understanding their potential applications. For example, compounds such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been synthesized and analyzed using X-ray diffraction, Density Functional Theory (DFT) calculations, and Hirshfeld surface analysis, providing insights into their molecular structures and potential reactivity (Sallam et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h3-8,14H,1-2,9-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFRIKFASXCWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate](/img/structure/B2926912.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2926916.png)
![trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B2926917.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide](/img/structure/B2926918.png)
![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)



![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)

![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)
